

# An In-depth Technical Guide to (2,2,6,6-Tetramethylcyclohexyl)methanol

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## Compound of Interest

**Compound Name:** (2,2,6,6-Tetramethylcyclohexyl)methanol  
**Cat. No.:** B15313303

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **(2,2,6,6-Tetramethylcyclohexyl)methanol**, a sterically hindered primary alcohol. Due to its specific substitution pattern, this compound presents unique properties that are of interest in various fields of chemical research, particularly in medicinal chemistry and materials science. While it is a structurally valid molecule, it is not widely cataloged in major chemical databases, indicating its status as a specialized research chemical.

## Chemical Identity and Physical Properties

A definitive CAS number for **(2,2,6,6-Tetramethylcyclohexyl)methanol** is not readily available in prominent public databases. However, its existence is supported by commercial listings and the presence of its derivatives in chemical literature.<sup>[1]</sup>

## Identifiers

Identifier	Value
IUPAC Name	(2,2,6,6-Tetramethylcyclohexyl)methanol
Molecular Formula	C <sub>11</sub> H <sub>22</sub> O
Molecular Weight	170.29 g/mol
Canonical SMILES	C1(C(CCCC1(C)C)(C)C)CO
InChI Key	InChI=1S/C11H22O/c1-10(2)7-6-8-11(3,4,9-12)5-10/h12H,5-9H2,1-4H3

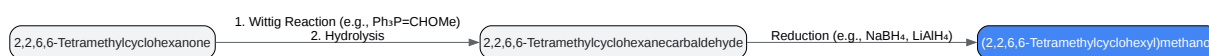
## Physicochemical Properties (Predicted)

The properties of **(2,2,6,6-Tetramethylcyclohexyl)methanol** are largely dictated by its bulky 2,2,6,6-tetramethylcyclohexyl group, which imparts significant steric hindrance around the primary alcohol.

Property	Predicted Value	Notes
Appearance	Colorless liquid or low-melting solid	Typical for alcohols of this molecular weight.
Boiling Point	> 200 °C	Expected to be elevated due to molecular weight and hydrogen bonding.
Melting Point	Not available	Likely a low-melting solid.
Solubility	Sparingly soluble in water, soluble in organic solvents	The large hydrophobic alkyl group will dominate its solubility profile.
Density	~0.9 g/cm <sup>3</sup>	Similar to other cyclohexylmethanol derivatives.[2]

## Synthesis and Reaction Pathways

The most logical and efficient synthesis of **(2,2,6,6-Tetramethylcyclohexyl)methanol** starts from the corresponding commercially available ketone, 2,2,6,6-Tetramethylcyclohexanone (CAS: 1195-93-3).<sup>[3]</sup> The synthesis involves a one-carbon homologation, which can be achieved through several standard organic chemistry methods.



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**Figure 1:** Proposed synthetic pathway to **(2,2,6,6-Tetramethylcyclohexyl)methanol**.

## Experimental Protocol: Synthesis via Wittig Reaction and Reduction

This two-step protocol provides a reliable method for the synthesis of the target alcohol.

Step 1: Synthesis of 2,2,6,6-Tetramethylcyclohexanecarbaldehyde

- To a solution of methoxymethyl)triphenylphosphonium chloride in anhydrous THF, add a strong base such as n-butyllithium at 0°C to generate the ylide.
- Add a solution of 2,2,6,6-Tetramethylcyclohexanone in THF to the ylide solution and allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with water and extract the product with diethyl ether.
- The crude enol ether is then hydrolyzed with an aqueous acid (e.g., HCl) to yield 2,2,6,6-Tetramethylcyclohexanecarbaldehyde.
- Purify the aldehyde by column chromatography on silica gel.

Step 2: Reduction to **(2,2,6,6-Tetramethylcyclohexyl)methanol**

- Dissolve the purified 2,2,6,6-Tetramethylcyclohexanecarbaldehyde in a suitable solvent such as methanol or ethanol.

- Cool the solution to 0°C and add sodium borohydride portion-wise.
- Stir the reaction at room temperature until completion (monitored by TLC).
- Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
- Extract the product with an organic solvent, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **(2,2,6,6-Tetramethylcyclohexyl)methanol**.

## Reactivity and Steric Hindrance

The significant steric bulk of the tetramethylcyclohexyl group has a profound impact on the reactivity of the primary alcohol.

- Esterification: Reactions with sterically hindered carboxylic acids or their derivatives will be slow and may require forcing conditions or specialized catalysts.<sup>[4]</sup>
- Oxidation: Oxidation to the corresponding aldehyde can be achieved using milder, selective oxidizing agents to avoid over-oxidation.
- Substitution Reactions: S<sub>N</sub>2 reactions at the methylene carbon will be significantly hindered.<sup>[5]</sup>

## Spectroscopic Characterization

The structural features of **(2,2,6,6-Tetramethylcyclohexyl)methanol** give rise to a predictable spectroscopic signature.

### <sup>1</sup>H NMR Spectroscopy

Protons	Chemical Shift (ppm)	Multiplicity	Integration
-CH <sub>2</sub> OH	~3.4 - 3.6	Doublet	2H
-CH <sub>2</sub> OH	Variable (broad singlet)	Broad Singlet	1H
Cyclohexyl ring protons	~1.0 - 1.8	Multiplets	9H
-C(CH <sub>3</sub> ) <sub>2</sub>	~0.9 - 1.2	Singlets	12H

## <sup>13</sup>C NMR Spectroscopy

Carbon	Chemical Shift (ppm)
-CH <sub>2</sub> OH	~65 - 70
C-CH <sub>2</sub> OH	~40 - 45
Quaternary carbons (-C(CH <sub>3</sub> ) <sub>2</sub> )	~30 - 35
Cyclohexyl ring carbons	~20 - 40
Methyl carbons (-C(CH <sub>3</sub> ) <sub>2</sub> )	~25 - 30

## Infrared (IR) Spectroscopy

Functional Group	Wavenumber (cm <sup>-1</sup> )	Appearance
O-H stretch	3200 - 3600	Broad
C-H stretch (sp <sup>3</sup> )	2850 - 3000	Strong
C-O stretch	1000 - 1100	Strong

## Mass Spectrometry

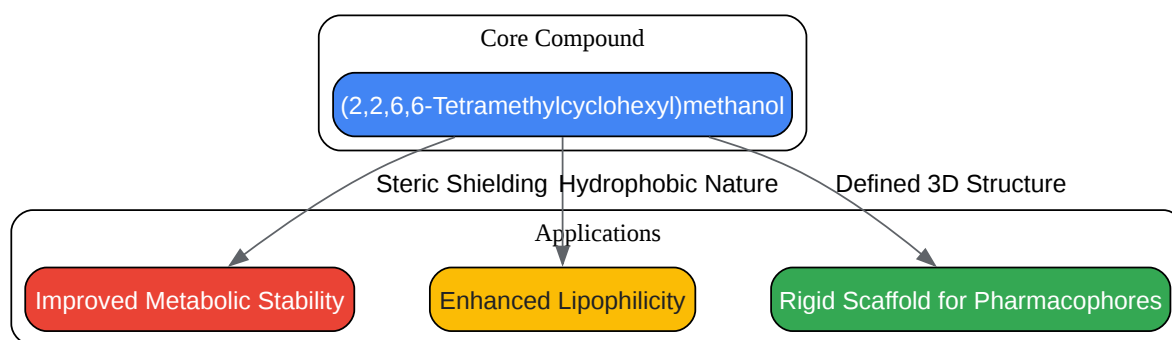
The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak ( $m/z$  170) due to facile fragmentation. Key fragments would arise from the loss of water (M-18), and cleavage of the C-C bond between the ring and the hydroxymethyl group.

## Applications in Research and Drug Development

The sterically hindered nature of the 2,2,6,6-tetramethylcyclohexyl motif makes it a valuable building block in medicinal chemistry and materials science.

### Medicinal Chemistry

- **Bioisosteric Replacement:** The bulky alkyl group can serve as a bioisostere for other large hydrophobic groups in drug candidates, potentially improving metabolic stability and pharmacokinetic properties.[6]
- **Modulation of Physicochemical Properties:** Introduction of this moiety can influence a molecule's lipophilicity and solubility, which are critical parameters in drug design.
- **Scaffold for Novel Therapeutics:** The cyclohexane ring can serve as a rigid scaffold for the attachment of various pharmacophores, and its derivatives have been explored for a range of biological activities.[7]



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**Figure 2:** Potential applications of the title compound in drug development.

### Materials Science

The bulky nature of the tetramethylcyclohexyl group can be exploited in the design of polymers and other materials with unique thermal and mechanical properties.

## Safety and Handling

As with any chemical, **(2,2,6,6-Tetramethylcyclohexyl)methanol** should be handled with appropriate safety precautions. While specific toxicity data is unavailable, general guidelines for handling sterically hindered alcohols should be followed.<sup>[8][9]</sup>

- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
- Fire Safety: Keep away from open flames and other ignition sources, as it is expected to be a flammable liquid.<sup>[10]</sup>
- Spills: In case of a spill, absorb with an inert material and dispose of as chemical waste.
- Storage: Store in a tightly sealed container in a cool, dry place.

## Conclusion

**(2,2,6,6-Tetramethylcyclohexyl)methanol** represents a unique chemical entity with potential applications stemming from its significant steric hindrance. While not a commonly available compound, its synthesis is achievable through established organic chemistry methodologies. Further research into the properties and applications of this and related sterically hindered alcohols is warranted to fully explore their potential in drug discovery and materials science.

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- [To cite this document: BenchChem. \[An In-depth Technical Guide to \(2,2,6,6-Tetramethylcyclohexyl\)methanol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b15313303/docs#an-in-depth-technical-guide-to-2-2-6-6-tetramethylcyclohexyl-methanol\]](#)

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